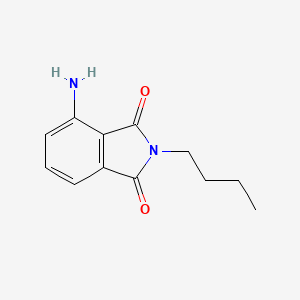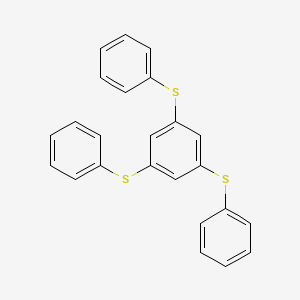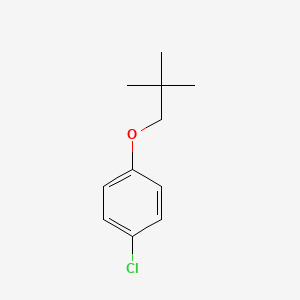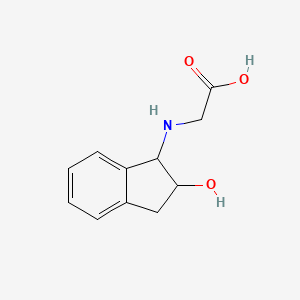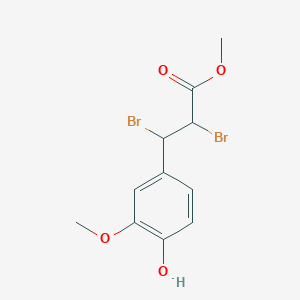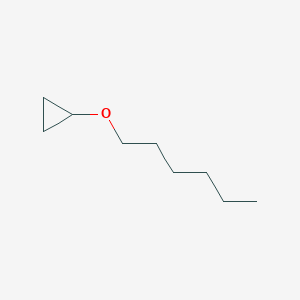
(Hexyloxy)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyloxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a hexyloxy group. Cyclopropane derivatives are known for their unique structural properties, which include significant ring strain due to the three-membered ring. This strain often imparts high reactivity to the compound, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . The hexyloxy group can be introduced via nucleophilic substitution reactions using appropriate hexyloxy precursors .
Industrial Production Methods: Industrial production of (Hexyloxy)cyclopropane may involve large-scale Simmons-Smith reactions or other cyclopropanation methods such as the use of diazo compounds in the presence of transition metal catalysts . These methods are optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (Hexyloxy)cyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Cyclopropane carboxylic acids.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Hexyloxy)cyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism by which (Hexyloxy)cyclopropane exerts its effects often involves the high ring strain of the cyclopropane ring, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions that release the strain energy . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .
Comparaison Avec Des Composés Similaires
Cyclopropane: The parent compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain and reactivity compared to cyclopropane.
Cyclopentane: A five-membered ring compound with minimal ring strain and higher stability.
Uniqueness: (Hexyloxy)cyclopropane is unique due to the presence of the hexyloxy group, which imparts specific chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and potential biological activity compared to unsubstituted cyclopropane .
Propriétés
Numéro CAS |
5462-72-6 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
hexoxycyclopropane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-8-10-9-6-7-9/h9H,2-8H2,1H3 |
Clé InChI |
YNHJJAQNRQHKIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


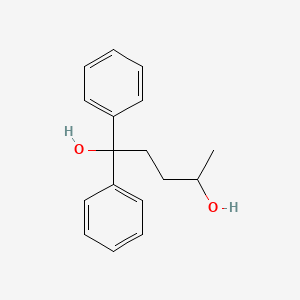
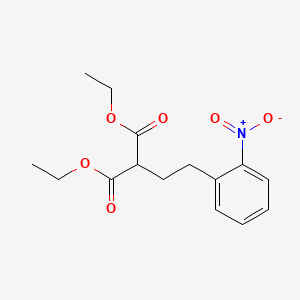
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
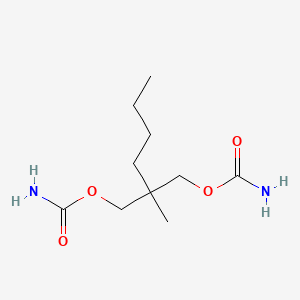
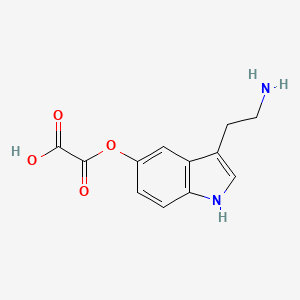
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
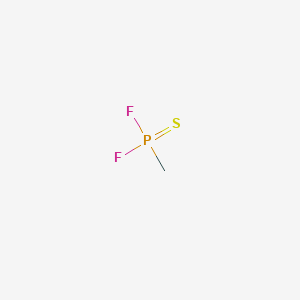
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
